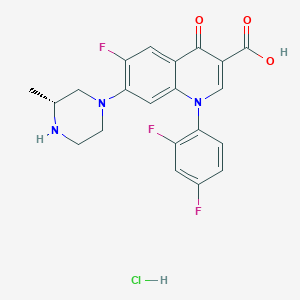

Temafloxacin hydrochloride, (R)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Temafloxacin hydrochloride, ®-: is an antibiotic agent belonging to the fluoroquinolone drug class. It was initially approved for use in the U.S. market in 1992 but was withdrawn shortly due to reports of serious adverse reactions, such as allergic reactions and hemolytic anemia, resulting in three deaths . The compound is known for its bactericidal action, which results from interference with the activity of bacterial enzymes DNA gyrase and topoisomerase IV .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Temafloxacin hydrochloride, ®- involves several synthetic steps. One novel process for preparing Temafloxacin hydrochloride starts from ethyl 2,4-dichloro-5-fluorobenzoylacetate, providing a more efficient and cost-effective method for polyfluorinated quinolone antibacterial agents . The solubility of this compound in DMSO is ≤ 2mg/ml, and it can be dissolved by warming the tube at 37°C for 10 minutes and/or shaking it in an ultrasonic bath .

Industrial Production Methods: Industrial production methods for Temafloxacin hydrochloride, ®- are not extensively documented in the public domain. the general approach involves large-scale synthesis using the aforementioned synthetic routes, followed by purification and crystallization to obtain the hydrochloride salt.

Analyse Chemischer Reaktionen

Types of Reactions: Temafloxacin hydrochloride, ®- undergoes various chemical reactions, including:

Reduction: Reduction reactions are less common for this compound.

Substitution: Substitution reactions, particularly involving the fluorine atoms, are more prevalent.

Common Reagents and Conditions: Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may result in derivatives with altered antibacterial properties.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, Temafloxacin hydrochloride, ®- is used as a reference compound for studying the properties and reactions of fluoroquinolones .

Biology: In biological research, it is used to study the mechanisms of bacterial resistance and the effects of fluoroquinolones on bacterial DNA .

Medicine: Although withdrawn from the market, Temafloxacin hydrochloride, ®- has been studied for its potential use in treating lower respiratory tract infections, genital and urinary infections, and skin infections .

Industry: In the pharmaceutical industry, it serves as a model compound for developing new fluoroquinolone antibiotics with improved safety profiles .

Wirkmechanismus

The bactericidal action of Temafloxacin hydrochloride, ®- results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for the transcription and replication of bacterial DNA. DNA gyrase is the primary quinolone target for gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms . Interference with these enzymes results in strand breakage of the bacterial chromosome, supercoiling, and resealing, ultimately inhibiting DNA replication and transcription .

Vergleich Mit ähnlichen Verbindungen

Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but a different safety profile.

Difloxacin: Similar to Temafloxacin hydrochloride, ®-, but with different antibacterial activity and pharmacokinetics.

Uniqueness: Temafloxacin hydrochloride, ®- is unique due to its specific chemical structure, which includes a 1-difluorophenyl-6-fluoroquinolone moiety. This structure contributes to its antibacterial activity but also to its adverse effects, which led to its withdrawal from the market .

Eigenschaften

CAS-Nummer |

130982-84-2 |

|---|---|

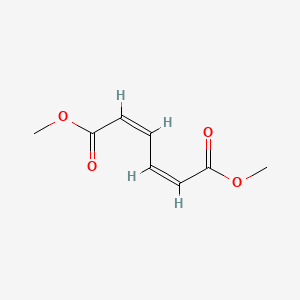

Molekularformel |

C21H19ClF3N3O3 |

Molekulargewicht |

453.8 g/mol |

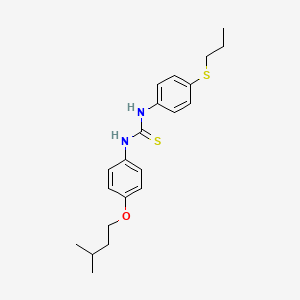

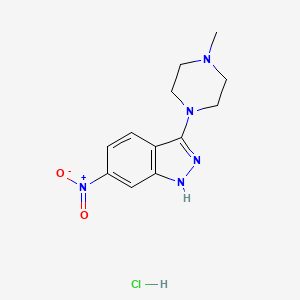

IUPAC-Name |

1-(2,4-difluorophenyl)-6-fluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C21H18F3N3O3.ClH/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23;/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30);1H/t11-;/m1./s1 |

InChI-Schlüssel |

DDVJEYDLTXRYAJ-RFVHGSKJSA-N |

Isomerische SMILES |

C[C@@H]1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F.Cl |

Kanonische SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,1,3-benzothiadiazol-4-yl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B15192689.png)